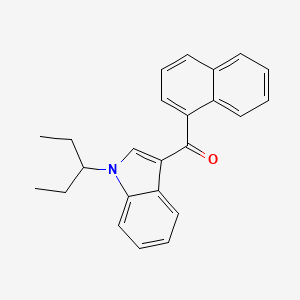
JWH 018 N-(1-ethylpropyl) isomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JWH 018 is a potent synthetic cannabinoid (CB) which has frequently been found in herbal blends. JWH 018 N-(1-ethylpropyl) isomer is an isomer of JWH 018, differing by having an ethylpropyl group in place of the crucial pentyl chain. The biological and toxicological properties of this compound have not been characterized. This product is intended for research and forensic applications.
Wissenschaftliche Forschungsanwendungen
Differentiation and Analytical Techniques
Differentiation of Methylated Indole Ring Regioisomers : A study on the regioisomeric methylated indole ring analogues of JWH-018, including JWH-007 and its four regioisomeric analogues, provided insights into their differentiation using GC-MS and GC-IR studies. This research helps in distinguishing between these compounds based on their unique mass spectra and infrared spectra characteristics (Belal et al., 2018).
Mass Spectrometric Hydroxyl-Position Determination : A method was developed to differentiate the positional isomers of JWH-018's hydroxyindole metabolites using GC-MS/MS. This technique is crucial for identifying the specific hydroxyl positions on the indole ring, enhancing the understanding of JWH-018's metabolites (Kusano et al., 2016).
Use of UHPLC with TOF Detection : Ultra high-performance liquid chromatography (UHPLC) coupled with time-of-flight (TOF) mass spectrometry has been demonstrated as an effective method for analyzing synthetic cannabinoids, including JWH-018. This approach facilitates the separation and identification of various solutes, including controlled substances and non-controlled positional isomers of JWH-018 (Marginean et al., 2015).
Liquid Chromatography–Mass Spectrometry Studies : A study elucidated conditions for differentiating halogen positional isomers of synthetic cannabinoids, including FUB-JWH-018 and its isomers. The techniques used were helpful in discriminating these isomers based on the abundance of certain ions in their mass spectra (Chikumoto et al., 2018).
Forensic and Toxicological Analysis
Gas Chromatography—Fourier Transform Infrared Spectroscopy : This technique provides a reliable method for identifying synthetic cannabinoids like JWH-018. It's especially useful for discriminating between isobars and isomers, showcasing its utility in forensic analysis (Salerno et al., 2020).
Regioisomeric Differentiation by GC-EI-MS/MS : A study focused on differentiating halogen positional isomers of aromatic compounds, including synthetic cannabinoids like FUB-JWH-018, using gas chromatography–electron ionization–tandem mass spectrometry. This research is significant in forensic toxicology for identifying illegal drugs and their isomers (Kohyama et al., 2017).
Structural Analysis and Identification
Mass Spectral Studies on JWH-018 and its Analogues : Research comparing the electron ionization mass spectrometric fragmentation of JWH-018 and its inverse isomer, along with deuterium-labeled analogues, provided insights into the structural differentiation of these compounds (Thaxton et al., 2015).
Solid Deposition Gas-Chromatography Infra-Red Detection Spectroscopy : This technique has proven effective in identifying specific isomers of JWH-018, addressing challenges posed by the increasing number of new psychoactive substances and the need for precise identification (Lee et al., 2019).
Eigenschaften
Produktname |
JWH 018 N-(1-ethylpropyl) isomer |
|---|---|
Molekularformel |
C24H23NO |
Molekulargewicht |
341.5 |
IUPAC-Name |
naphthalen-1-yl-(1-pentan-3-ylindol-3-yl)methanone |
InChI |
InChI=1S/C24H23NO/c1-3-18(4-2)25-16-22(20-13-7-8-15-23(20)25)24(26)21-14-9-11-17-10-5-6-12-19(17)21/h5-16,18H,3-4H2,1-2H3 |
InChI-Schlüssel |
OEESYRPHKQOKLA-UHFFFAOYSA-N |
SMILES |
CCC(CC)N1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 |
Synonyme |
naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-14-hydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4S,5R,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate](/img/structure/B1158051.png)